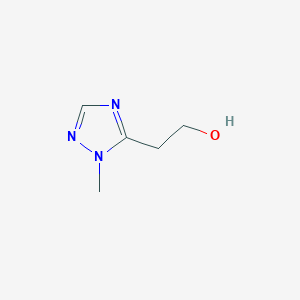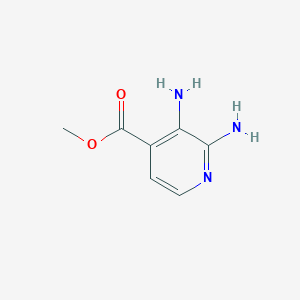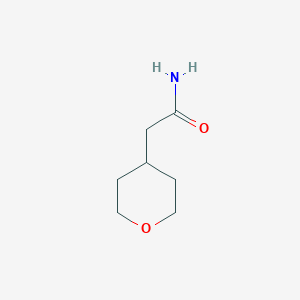
2-(tetrahidro-2H-piran-4-il)acetamida
Descripción general
Descripción
2-(Tetrahydro-2H-pyran-4-yl)acetamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Aplicaciones Científicas De Investigación
2-(Tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method is the reaction of tetrahydropyran-4-carboxylic acid with acetamide under dehydrating conditions. This reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 2-(tetrahydro-2H-pyran-4-yl)acetamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.
Comparación Con Compuestos Similares
Tetrahydropyran-4-carboxamide: Similar structure but lacks the acetamide group.
2-(Tetrahydro-2H-pyran-4-yl)ethanol: Contains a hydroxyl group instead of an amide group.
2-(Tetrahydro-2H-pyran-4-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of both the tetrahydropyran ring and the acetamide group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
2-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPOZVLOXPIXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide interact with Anthrax Lethal Factor and what are the downstream effects?
A1: (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide acts as a hydroxamate inhibitor of Anthrax Lethal Factor (LF), a zinc-dependent metalloprotease crucial for the virulence of Bacillus anthracis []. Crystal structure analysis reveals that this compound directly binds to the active site of LF []. This binding event effectively inhibits LF's proteolytic activity, preventing the disruption of cellular signaling pathways, cell destruction, and circulatory shock typically induced by LF during an anthrax infection [].
Q2: What evidence supports the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide against anthrax infection?
A2: The research demonstrates the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide through several animal models:
- Mouse Toxemia Model: 100% protection was observed in mice given a lethal challenge of recombinant LF and protective antigen [].
- Mouse Infection Model: Approximately 50% survival advantage was observed in mice challenged with a lethal dose of B. anthracis Sterne vegetative cells [].
- Rabbit Spore Challenge: The compound doubled the mean time to death in rabbits challenged with a lethal dose of B. anthracis Ames spores [].
- Rabbit "Point of No Return" Model: When administered in combination with ciprofloxacin, the compound provided 100% protection against B. anthracis spore challenge in a model where ciprofloxacin alone only offered 50% protection [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
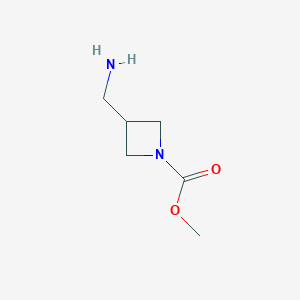
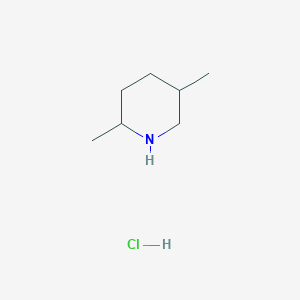
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
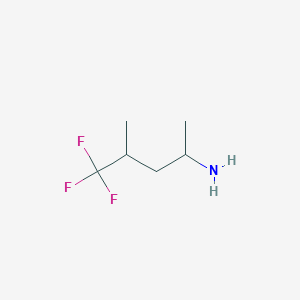

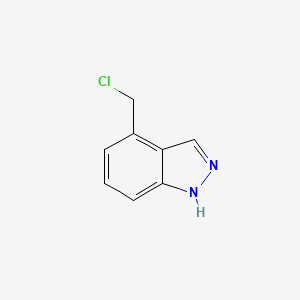
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
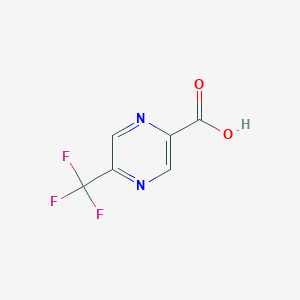
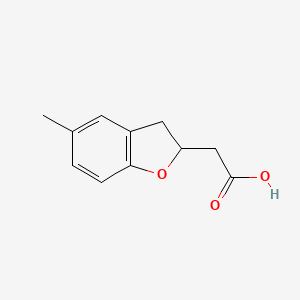
![2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1425892.png)
